N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS No.: 1396761-37-7
Cat. No.: VC6750148
Molecular Formula: C20H21N7O3S
Molecular Weight: 439.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396761-37-7 |
|---|---|
| Molecular Formula | C20H21N7O3S |
| Molecular Weight | 439.49 |
| IUPAC Name | N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N7O3S/c1-14-10-11-21-20(22-14)26-31(29,30)16-6-4-15(5-7-16)23-19(28)17-8-9-18(25-24-17)27-12-2-3-13-27/h4-11H,2-3,12-13H2,1H3,(H,23,28)(H,21,22,26) |
| Standard InChI Key | KQQGYFHPUUNIGH-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4 |
Introduction
The compound N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic chemical entity with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article provides a detailed examination of its chemical structure, properties, synthesis, and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate pyridazine derivatives with sulfonamide and pyrrolidine groups. The general steps include:
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Formation of the Pyridazine Core:
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Pyridazines are synthesized via cyclization reactions involving hydrazine derivatives and diketones.
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Introduction of the Sulfamoyl Group:
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A reaction between sulfonamide precursors and aromatic halides facilitates the formation of sulfamoyl-substituted phenyl intermediates.
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Functionalization with Pyrrolidine and Carboxamide Groups:
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The pyrrolidine ring is introduced via nucleophilic substitution, while the carboxamide group is appended using amide bond-forming reactions.
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These steps require careful control of reaction conditions to ensure high yield and purity.
Biological Activity
The compound's structural features suggest potential biological activities, particularly as an inhibitor of enzymes or receptors involved in disease pathways. Some key points include:
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Sulfamoyl Group:
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Known to enhance water solubility and interaction with biological targets such as carbonic anhydrases or proteases.
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Pyridazine Core:
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Commonly found in kinase inhibitors and other bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions.
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Pyrrolidine Substitution:
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Confers rigidity to the molecule, potentially increasing binding affinity for specific protein targets.
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While no specific pharmacological data for this exact compound are available, related derivatives have shown promise in antifungal, antibacterial, and anticancer studies .
Potential Applications
Based on its structural characteristics, this compound may have applications in:
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Antifungal Therapy:
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Anticancer Research:
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Anti-inflammatory Agents:
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The presence of sulfonamide groups may contribute to anti-inflammatory properties.
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Further experimental validation is required to confirm these potential uses.
Research Findings
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